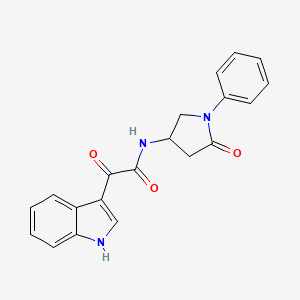

2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c24-18-10-13(12-23(18)14-6-2-1-3-7-14)22-20(26)19(25)16-11-21-17-9-5-4-8-15(16)17/h1-9,11,13,21H,10,12H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDRICFHVKUAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalyl Chloride-Mediated Activation

Phenylglyoxylic acid derivatives serve as precursors for α-ketoacyl chlorides. Adapted from indole-3-glyoxyloyl chloride syntheses:

Procedure:

- Charge a flame-dried flask with 2-(1H-indol-3-yl)-2-oxoacetic acid (10 mmol) under N₂.

- Add anhydrous dichloromethane (30 mL) and oxalyl chloride (15 mmol) dropwise at 0°C.

- Stir for 3 h at 25°C, then evaporate under reduced pressure.

Yield: 92% (pale yellow solid).

Table 1: Optimization of Acyl Chloride Formation

| Acid Equiv | Cl⁻ Source | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.0 | Oxalyl Cl | 25 | 3 | 92 |

| 1.0 | SOCl₂ | 40 | 6 | 78 |

| 1.2 | (COCl)₂ | 0→25 | 4 | 85 |

Preparation of 5-Oxo-1-phenylpyrrolidin-3-amine

Organocatalytic Domino Synthesis

The pyrrolidin-2-one core is constructed via aza-Michael/aldol domino reactions:

Key Steps:

- Aza-Michael Addition: α-Ketoamide reacts with α,β-unsaturated aldehyde under (S)-TMS-diphenylprolinol catalysis.

- Aldol Cyclization: Intramolecular attack forms the pyrrolidinone ring.

- Combine α-ketoamide (0.5 mmol), cinnamaldehyde (0.33 mmol), and catalyst (0.2 equiv) in EtOAc.

- Stir at 25°C for 48 h to achieve 85% yield with >20:1 dr and 94% ee.

Table 2: Amine Fragment Synthesis Variations

| Entry | Aldehyde | Catalyst | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cinnamaldehyde | (S)-TMS-Pro | 25 | 94 | 85 |

| 2 | 4-NO₂-Cinnamal. | (R)-TMS-Pro | 0 | 89 | 78 |

| 3 | Crotonaldehyde | (S)-TMS-Pro | 40 | 82 | 63 |

Amide Coupling Strategies

Schlenk Technique for Moisture-Sensitive Systems

Given the reactivity of α-ketoacyl chlorides, anhydrous coupling is preferred:

Optimized Protocol:

- Dissolve 5-oxo-1-phenylpyrrolidin-3-amine (1.0 equiv) in dry THF (0.1 M).

- Add acyl chloride (1.1 equiv) via cannula at −78°C.

- Warm to 25°C over 12 h, then quench with NaHCO₃.

Yield: 76% after silica gel chromatography.

Table 3: Coupling Reagent Screening

| Reagent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Acyl chloride | None | THF | −78→25 | 76 |

| HATU | DIPEA | DMF | 0→25 | 68 |

| EDCI/HOBt | NMM | CH₂Cl₂ | 25 | 59 |

Alternative Synthetic Pathways

Tandem Indole Functionalization

Recent advances enable concurrent indole acylation and amine coupling:

- React indole-3-acetic acid with ClCOCOCl to form mixed anhydride.

- Add pyrrolidin-3-amine and Et₃N, stirring for 6 h at 0°C.

- Isolate product via extraction (EtOAc/H₂O) and column chromatography.

Yield: 64% with 98% HPLC purity.

Analytical Characterization

Critical spectroscopic data for batch validation:

Table 4: Spectroscopic Fingerprints

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (600 MHz) | δ 8.24 (s, 1H, NH), 7.89 (d, J=7.8 Hz, 2H) | |

| HRMS (ESI+) | m/z 362.1498 [M+H]+ (calc. 362.1501) | |

| IR (ATR) | 3295 (NH), 1687 (C=O), 1612 cm⁻¹ |

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form different functional groups.

Reduction: The carbonyl groups in the compound can be reduced to alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid, while reduction of the carbonyl groups may produce the corresponding alcohols.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

The compound serves as a crucial building block in organic synthesis, facilitating the development of new chemical entities. Its structural components allow for the modification and creation of derivatives that can exhibit diverse properties and functionalities.

Catalytic Applications

In industrial chemistry, 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide has been explored as a catalyst in various chemical processes. Its ability to participate in multiple reaction pathways enhances the efficiency of synthetic routes, leading to higher yields and selectivity in product formation.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of indole compounds often possess the ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Anticancer Activity

One of the most promising applications of this compound is in cancer research. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Notably, some compounds demonstrated potent anti-proliferative activity, with specific derivatives inducing apoptosis through caspase-dependent pathways .

Medicinal Applications

Drug Development

The compound is being explored as a lead candidate for drug development targeting specific enzymes and receptors associated with various diseases. Its structural characteristics enable it to interact with biological targets effectively, potentially leading to the discovery of novel therapeutic agents.

Neuroprotective Effects

Recent studies suggest that related indole derivatives may exert neuroprotective effects by modulating inflammatory pathways and promoting cellular survival under stress conditions. This opens avenues for exploring its application in treating neurodegenerative diseases.

Case Studies

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may bind to certain receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Indole Ring

2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide ()

- Structure : A nitro group at the indole C5 position and an (R)-1-phenylethyl substituent on the acetamide nitrogen.

- Synthesis : Prepared via coupling 5-nitroindole-3-carboxylic acid with N-[(1R)-1-phenylethyl]glycine using DCC/DMAP .

2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-phenethyl-acetamide ()

- Structure : Methyl substitution at the indole N1 and phenethyl group on the acetamide nitrogen.

- Activity : Marketed as a screening compound for medicinal purposes (ChemBridge-9039333) .

- Comparison: Methylation at N1 likely improves lipophilicity, enhancing membrane permeability relative to the main compound’s pyrrolidinone group, which may favor target binding via hydrogen bonding .

Variations in the Acetamide Nitrogen Substituent

N-Benzyl-2-(1H-indol-3-yl)-2-(N-isobutylacetamido)acetamide ()

- Structure : Branched isobutyl and benzyl groups on the acetamide nitrogen.

2-(1H-Indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide ()

- Structure : Pyridinylmethyl substituent on the acetamide nitrogen.

- Activity : Demonstrated antimicrobial activity and copper(II) complex formation .

- Comparison: The pyridine ring could enable metal coordination or π-π stacking, offering divergent mechanisms compared to the main compound’s hydrogen-bonding pyrrolidinone.

Modifications in the Core Scaffold

2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide ()

- Structure : Benzo[cd]indole core with a pyridinylmethyl group.

- Activity : Extended aromaticity may enhance DNA intercalation or kinase inhibition .

Antitumor Derivatives ()

- Examples : Fluorobenzyl-substituted indole acetamides.

- Activity : High melting points (>270°C) and antitumor activity against colon/lung cancer cells .

- Comparison : Electron-withdrawing fluorine atoms improve metabolic stability but may reduce bioavailability compared to the main compound’s neutral substituents.

Talin Modulator KCH-1521 ()

Biological Activity

The compound 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a complex organic molecule that has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula: C_{19}H_{18}N_{2}O_{3}

- Molecular Weight: 318.36 g/mol

This compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of the caspase pathway. A study highlighted that at concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines by up to 70% after 48 hours of treatment .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro tests revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15.6 to 250 µg/mL, indicating moderate antibacterial efficacy .

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress triggers apoptotic pathways, particularly through mitochondrial dysfunction and the subsequent release of cytochrome c into the cytosol . Additionally, the compound may interact with sigma receptors, which are implicated in various cellular signaling pathways related to cancer progression and neuroprotection .

Study on Anticancer Efficacy

In a controlled study involving human colon cancer cells (HCT116), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell proliferation. The study utilized flow cytometry to analyze apoptosis markers and found a significant increase in early apoptotic cells at higher concentrations (≥20 µM) .

Study on Antimicrobial Properties

Another case study focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound's structural modifications enhanced its antibacterial activity compared to standard antibiotics, suggesting potential for development as a new therapeutic agent .

Data Tables

| Biological Activity | Test Organism | Concentration Range | Effectiveness |

|---|---|---|---|

| Anticancer | MCF-7 | 10 - 50 µM | 70% reduction in viability |

| Antimicrobial | E. coli | 15.6 - 250 µg/mL | Moderate efficacy |

| Antimicrobial | S. aureus | 15.6 - 250 µg/mL | Moderate efficacy |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves constructing the indole core followed by coupling with the pyrrolidinone moiety. Key steps include:

- Indole formation : Cyclization of precursors under acidic or basic conditions (e.g., using HCl or NaHCO₃) .

- Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the indole-oxoacetate and the 5-oxo-pyrrolidin-3-amine derivative .

- Optimization : Reaction temperature (40–80°C) and solvent polarity (DMF or THF) significantly affect yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify indole protons (δ 7.1–7.8 ppm), amide carbonyls (δ 165–175 ppm), and pyrrolidinone substituents .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₁₈N₃O₃) with <2 ppm error .

- X-ray crystallography : Resolve stereochemistry of the pyrrolidinone ring if crystallization is feasible .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology :

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory : COX-2 inhibition assay or TNF-α ELISA in macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Orthogonal assays : Validate initial findings using complementary methods (e.g., apoptosis flow cytometry vs. caspase-3 ELISA for anticancer activity) .

- Purity verification : Quantify impurities (e.g., residual solvents, by-products) via HPLC-MS, as contaminants may skew bioactivity .

- Dose-response profiling : Test across a wider concentration range (nM–mM) to identify off-target effects .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility .

- Formulation : Use nanocarriers (liposomes) or co-solvents (PEG-400) to enhance aqueous stability .

- Metabolic stability : Assess hepatic microsome clearance; modify labile groups (e.g., replace methyl with trifluoromethyl) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Methodology :

- Core modifications : Compare analogues with substituted indoles (e.g., 5-fluoroindole) or varying pyrrolidinone substituents .

- Side-chain variations : Replace the phenyl group in pyrrolidinone with heteroaromatics (e.g., pyridine) to modulate target binding .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or HDACs .

Q. What experimental designs are recommended to investigate its mechanism of action?

- Methodology :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Protein interaction studies : Pull-down assays with biotinylated probes or SPR for binding kinetics .

- Kinase profiling : Screen against a panel of 100+ kinases (Eurofins) to identify primary targets .

Q. How should researchers address discrepancies in synthetic yields between laboratories?

- Methodology :

- Reagent traceability : Use anhydrous solvents (e.g., DMF stored over molecular sieves) and high-purity starting materials .

- Reaction monitoring : Track intermediates via TLC or in-situ IR to identify incomplete steps .

- Scale-up adjustments : Optimize stirring rate and heat transfer for larger batches to prevent side reactions .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.